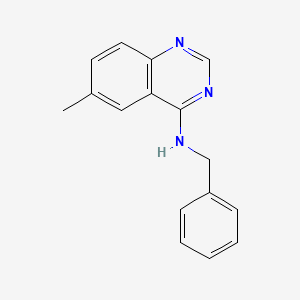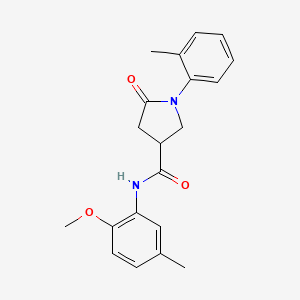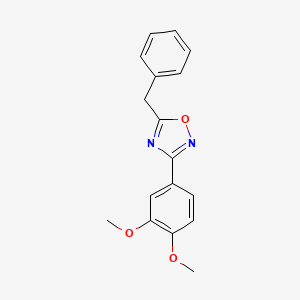![molecular formula C16H19N3O3S B5566651 2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)
2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide is a chemical compound used in scientific research. It is commonly referred to as PSB-0739 and is a potent and selective antagonist of the G protein-coupled receptor GPR40. This receptor is involved in the regulation of glucose metabolism and insulin secretion, making PSB-0739 a potential target for the treatment of diabetes.
科学的研究の応用
Antiviral Activities
One of the notable applications of compounds structurally related to "2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide" is in the development of antiviral agents. For example, a study highlighted a novel nonnucleoside inhibitor specifically targeting cytomegalovirus (CMV) DNA maturation via the UL89 and UL56 gene products. This compound exhibited an excellent safety profile and did not inhibit viral DNA synthesis, translation, or transcription, but interfered with viral DNA maturation and packaging, indicating its potential as a selective antiviral agent (Buerger et al., 2001).
Synthesis and Antimicrobial Evaluation
Another area of research is the synthesis of novel compounds with potential antimicrobial properties. A study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed several derivatives that showed activity exceeding that of reference drugs. This research opens avenues for developing new antimicrobial agents with enhanced efficacy (Alsaedi et al., 2019).
Material Development
Research into the synthesis and properties of novel materials is another significant application. For instance, a study on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrated the production of polymers with high glass transition temperatures, excellent solubility in organic solvents, and strong, flexible films. These materials' low dielectric constants and high transparency make them suitable for various advanced applications, including electronics and optoelectronics (Liu et al., 2013).
特性
IUPAC Name |
2,2-dimethyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-16(2,3)15(20)18-12-7-9-13(10-8-12)23(21,22)19-14-6-4-5-11-17-14/h4-11H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDGIQRHZAALQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)



![8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B5566596.png)
![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)
![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5566673.png)